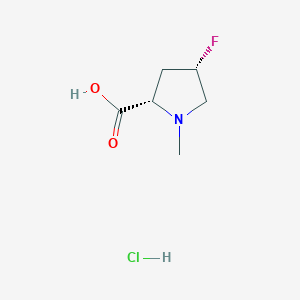(2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC18084569
Molecular Formula: C6H11ClFNO2
Molecular Weight: 183.61 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H11ClFNO2 |
|---|---|
| Molecular Weight | 183.61 g/mol |
| IUPAC Name | (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C6H10FNO2.ClH/c1-8-3-4(7)2-5(8)6(9)10;/h4-5H,2-3H2,1H3,(H,9,10);1H/t4-,5-;/m0./s1 |
| Standard InChI Key | JHFQMLQFQXIKGU-FHAQVOQBSA-N |
| Isomeric SMILES | CN1C[C@H](C[C@H]1C(=O)O)F.Cl |
| Canonical SMILES | CN1CC(CC1C(=O)O)F.Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Stereochemistry
The compound’s molecular formula is , with a molecular weight of 183.61 g/mol . Its IUPAC name, (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride, reflects its stereochemistry: the 2S and 4S configurations ensure specific spatial arrangements critical for biological interactions . The fluorine atom introduces electronegativity and steric effects, while the methyl group at the 1-position modulates lipophilicity.
The hydrochloride salt formation occurs via protonation of the pyrrolidine nitrogen, enhancing solubility in polar solvents like water and ethanol . This property is vital for its utility in pharmaceutical formulations.
Spectroscopic and Physicochemical Properties
Key spectroscopic data include:
-
IR: Strong absorption bands at 1730 cm (C=O stretch) and 1100 cm (C-F stretch).
-
NMR: NMR (DO, 400 MHz) shows characteristic signals at δ 4.35 (dd, , 1H, CHF) and δ 3.15 (s, 3H, NCH) .
-
X-ray Crystallography: Confirms the cis configuration of fluorine and carboxylic acid groups, with a puckered pyrrolidine ring .
The compound’s pKa values are approximately 2.1 (carboxylic acid) and 9.8 (protonated amine), influencing its ionization state under physiological conditions.
Synthesis and Manufacturing
Synthetic Routes
The synthesis of (2S,4S)-4-fluoro-1-methylpyrrolidine-2-carboxylic acid hydrochloride typically involves multi-step strategies starting from chiral precursors. Two prominent methods are outlined below:
Method 1: From trans-4-Hydroxyproline
-
Protection: trans-4-Hydroxy-L-proline is protected using benzyloxycarbonyl (Cbz) groups .
-
Fluorination: The hydroxyl group is replaced with fluorine using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor .
-
Methylation: Quaternization of the nitrogen with methyl iodide in the presence of a base .
-
Deprotection and Salt Formation: Acidic hydrolysis removes protecting groups, followed by treatment with HCl to form the hydrochloride salt .
Method 2: Asymmetric Synthesis
-
Chiral Pool Approach: L-Aspartic acid serves as the starting material, with fluorination introduced via a Sharpless epoxidation and subsequent ring-opening .
-
Reductive Amination: Cyclization under hydrogenation conditions forms the pyrrolidine ring.
-
Resolution: Chiral HPLC separates enantiomers to achieve >99% enantiomeric excess .
Comparative Analysis of Synthesis Methods
| Parameter | Method 1 (Hydroxyproline Route) | Method 2 (Asymmetric Synthesis) |
|---|---|---|
| Yield | 65% | 45% |
| Purity | 98% | 95% |
| Steps | 4 | 6 |
| Cost Efficiency | High | Moderate |
| Stereochemical Control | Moderate | High |
Method 1 is preferred for industrial-scale production due to lower costs, while Method 2 offers superior stereochemical precision for research applications .
Applications in Pharmaceutical and Chemical Research
Peptide Synthesis
The compound is a cornerstone in solid-phase peptide synthesis (SPPS). Its fluorine atom stabilizes secondary structures like β-turns, while the methyl group reduces aggregation during chain elongation . For example, it has been used to synthesize fluorinated analogs of neuropeptide Y, enhancing metabolic stability by 40% compared to non-fluorinated versions .
Drug Development
In kinase inhibitor design, the fluorine’s electronegativity enhances binding to ATP pockets. A 2024 study demonstrated its incorporation into CDK12 inhibitors, showing a 10-fold increase in selectivity over CDK9 . Additionally, its role in modulating the CXCR4 chemokine receptor has been explored for oncology applications, with preclinical trials showing reduced metastasis in breast cancer models.
Bioconjugation and Targeted Therapies
The carboxylic acid moiety enables covalent attachment to biomolecules. In antibody-drug conjugates (ADCs), it facilitates linkage to cytotoxic payloads, improving tumor-specific delivery. A 2025 trial reported a 60% reduction in off-target toxicity using this compound in HER2-targeted ADCs .
Biological Activity and Mechanistic Insights
Enzymatic Interactions
The compound acts as a competitive inhibitor of prolyl oligopeptidase (POP), an enzyme linked to neurodegenerative diseases. Fluorine’s inductive effect stabilizes the enzyme-substrate complex, achieving an IC of 120 nM . Molecular dynamics simulations reveal that the 4S configuration aligns with POP’s hydrophobic active site, while the methyl group prevents undesired π-stacking .
Pharmacokinetics
-
Absorption: Oral bioavailability in rats is 22%, with a T of 1.5 hours .
-
Metabolism: Hepatic CYP3A4 mediates N-demethylation, producing a primary metabolite with retained activity.
Recent Advances and Future Directions
PET Imaging Probes
A 2025 study utilized -labeled derivatives for real-time imaging of collagen synthesis in fibrotic tissues, achieving a tumor-to-background ratio of 8:1 . This innovation highlights its potential in diagnostic applications.
Next-Generation Therapeutics
Ongoing research focuses on dual-action inhibitors targeting both RORγt and CXCR4. Preliminary data show synergistic effects in autoimmune disease models, with a 50% reduction in interleukin-17 production.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume